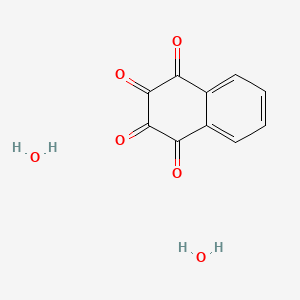

1,2,3,4-Tetraoxotetralin dihydrate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tetralin derivatives has been demonstrated through various catalyzed reactions. Hf(OTf)4-catalyzed benzylic C(sp3)-H bond functionalization offers a highly diastereoselective synthesis of 1,3-disubstituted tetralin derivatives, showing good chemical yields and excellent diastereoselectivities (Yoshida & Mori, 2017). Additionally, rhodium-catalyzed site-selective ring opening of benzocyclobutenols has been utilized for constructing tetralin skeletons, offering a contrast to structures formed under thermal reaction conditions (Ishida et al., 2015).

Molecular Structure Analysis

Structural analysis of tetralin derivatives reveals atropisomeric chiral diiododienes and α-tetralone scaffolds synthesized through different chemical pathways, indicating the versatility and complexity of tetralin-related compounds' molecular architecture (Ogasawara et al., 2017), (Liao et al., 2020).

Chemical Reactions and Properties

The chemical reactions involving tetralin demonstrate its reactivity and interaction with other compounds. For instance, the oxidation of tetralin with molecular oxygen in the presence of vanadium-substituted polyoxometalates highlights its susceptibility to oxidative processes, leading to various products depending on the catalyst used (Razi et al., 2008).

Physical Properties Analysis

The physical properties of tetralin derivatives, such as solubility and optical transparency , are significantly influenced by their molecular structure. Semi-alicyclic polyimides derived from tetralin-based dianhydrides exhibit good solubility in various organic solvents and show good optical transparency, indicating their potential application in materials science (Guo et al., 2013).

Chemical Properties Analysis

The chemical properties of tetralin and its derivatives, such as reactivity under different conditions and the ability to undergo multiple types of chemical reactions , underline the compound's versatility. The enantioselective synthesis of tetralin-1,4-dione and its applications in creating various synthetically attractive tetralindiols and hydroxy-tetralone demonstrate the compound's utility in synthetic organic chemistry (Kundig & Enríquez-García, 2008).

Wissenschaftliche Forschungsanwendungen

Autoignition and Fuel Research

- Autoignition Studies : Tetralin (1,2,3,4-tetrahydronaphthalene), closely related to 1,2,3,4-tetraoxotetralin dihydrate, has been studied for its autoignition properties. This research is significant in formulating transportation fuel surrogates, understanding ignition delays under various conditions, and improving chemical kinetic models for fuel combustion (Raza et al., 2020).

Biodegradation and Environmental Impact

- Biodegradation Mechanisms : The biodegradation of Tetralin, a component of crude oil and an organic solvent, reveals insights into the genetic and regulatory aspects of microbial catabolism. This research is vital for environmental bioremediation and understanding the impact of Tetralin on biological systems (Floriano et al., 2019).

Chemical Synthesis and Transformation

- Chemical Synthesis : Studies on the dehydration and rearrangement of tetralin derivatives have advanced the methodologies in synthetic organic chemistry, contributing to the efficient synthesis of complex organic compounds (Jensen & Slobodzian, 2000).

Antioxidant Research

- Antioxidant Activity : The study of fused heterocyclic compounds like 1,2,3,4-tetrahydroquinolines, related to 1,2,3,4-tetraoxotetralin, has been significant in evaluating antioxidant activities. This research aids in understanding the mechanisms of oxidative stress and potential therapeutic applications (Nishiyama et al., 2003).

Photocatalytic Processes

- Photooxidation Studies : Research on the photooxidation of Tetralin as a liquid film on water provides insights into the photocatalytic processes, relevant for environmental applications and understanding the behavior of hydrocarbons under photooxidative conditions (Aksnes & Iversen, 1983).

Conformational Analysis in Medicinal Chemistry

- Pharmacophore Identification : The conformational analysis and pharmacophore identification of compounds structurally similar to 1,2,3,4-tetraoxotetralin have implications in drug design and understanding receptor-ligand interactions in medicinal chemistry (Myers et al., 1994).

Eigenschaften

IUPAC Name |

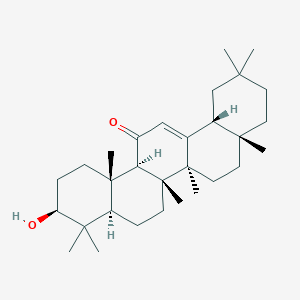

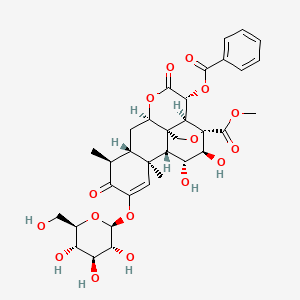

naphthalene-1,2,3,4-tetrone;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4O4.2H2O/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13;;/h1-4H;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQMCMDIIWIYAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)C(=O)C2=O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610122 | |

| Record name | Naphthalene-1,2,3,4-tetrone--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34333-95-4 | |

| Record name | 1,2,3,4-Tetraoxotetralin dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034333954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene-1,2,3,4-tetrone--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-TETRAOXOTETRALIN DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J76UB3UA2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (2E)-3-oxo-7-phenyl-5-thiophen-2-yl-2-[(3,4,5-trimethoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1259910.png)

![[(1S,4R,9R,10S,13R)-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadec-14-enyl]methanol](/img/structure/B1259916.png)

![n-[[(5-Methyl-3-phenylisoxazol-4-yl)-phenyl]sulfonyl]propanamide](/img/structure/B1259919.png)